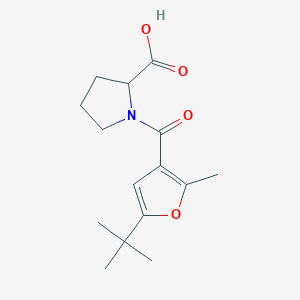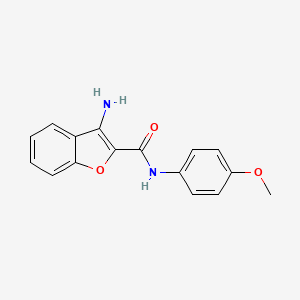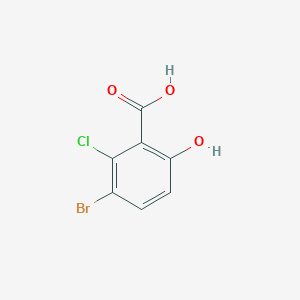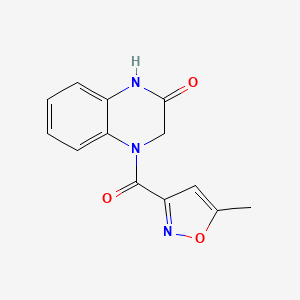![molecular formula C8H18Cl2N2 B2758017 (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride CAS No. 2307753-89-3](/img/structure/B2758017.png)
(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride” is a compound with a unique structure and properties, making it an ideal candidate for various applications, including catalysis, organic synthesis, and drug development. It has a molecular weight of 213.15 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H16N2.2ClH/c1-10-5-4-7-2-3-8(6-10)9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1 . This code represents the compound’s molecular structure, including the positions of the atoms and their connectivity. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Anticancer Chemotherapeutics
Cancer remains a significant global health challenge, and researchers continually seek novel therapeutic agents. The bicyclo[3.3.1]nonane moiety, found in many biologically active natural products, has exceptional characteristics. Several derivatives of this scaffold have demonstrated promising anticancer activities. Researchers explore their potential as potent anticancer entities, aiming to develop effective chemotherapeutic agents .
Complexation Reactions with Transition Metals
Appropriately substituted bicyclo[3.3.1]nonane derivatives have been investigated for their ability to form complexes with transition metals such as rhodium, titanium, and zirconium. These complexes find applications in asymmetric catalysis and other chemical processes .
Heteroanalogues and Ion Receptors
The bicyclo[3.3.1]nonane scaffold serves as a versatile platform for creating heteroanalogues. Researchers have synthesized derivatives with heteroatoms (such as nitrogen, oxygen, or sulfur) incorporated into the ring system. These heteroanalogues exhibit diverse properties and applications. Additionally, some bicyclo[3.3.1]nonane derivatives function as ion receptors, demonstrating potential in molecular recognition and sensing .
Metallocycles and Molecular Tweezers
The unique geometry of bicyclo[3.3.1]nonane derivatives allows for the construction of metallocycles (metal-containing cyclic structures). Researchers have explored their use as ligands for metal ions, leading to the formation of stable metallocyclic complexes. Furthermore, certain derivatives exhibit molecular tweezing behavior, which can be harnessed for selective binding and molecular recognition .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Always handle with appropriate safety measures.
Eigenschaften
IUPAC Name |
(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-4-7-2-3-8(6-10)9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZOQOFNZUCRPB-OXOJUWDDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CCC(C1)N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2CC[C@H](C1)N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2757938.png)

![2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2757941.png)

![N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2757945.png)


![2-(2-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2757951.png)



![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2757956.png)
